(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13713174
InChI: InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1
SMILES:
Molecular Formula: C9H11ClF3N
Molecular Weight: 225.64 g/mol

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13713174

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C9H11ClF3N
Molecular Weight 225.64 g/mol
IUPAC Name (1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1
Standard InChI Key LMVWLMYIWIMIAX-NUBCRITNSA-N
Isomeric SMILES C[C@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl
Canonical SMILES CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is systematically named (1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride. Its molecular formula, C₉H₁₁ClF₃N, reflects the incorporation of a chlorine atom from the hydrochloride salt and three fluorine atoms distributed across the phenyl and difluoromethyl groups . The compound’s stereochemistry is defined by the (R)-configuration at the ethanamine chiral center, a critical feature for potential biological activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2569698-42-4
Molecular Weight225.64 g/mol
IUPAC Name(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride
Canonical SMILESCC@HN.Cl
XLogP3 (Predicted)2.7

Comparative Analysis: Free Base vs. Hydrochloride Salt

The free base form, (R)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine (CAS 1389852-29-2), lacks the chloride counterion, resulting in a lower molecular weight (189.18 g/mol) and altered solubility profile . The hydrochloride salt enhances aqueous solubility, a property critical for in vitro and in vivo studies .

Table 2: Free Base and Salt Properties

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₉H₁₀F₃NC₉H₁₁ClF₃N
Molecular Weight189.18 g/mol225.64 g/mol
SolubilityLow in polar solventsHigh in aqueous media
StabilityProne to oxidationEnhanced stability

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The synthesis of the (R)-enantiomer typically involves asymmetric hydrogenation of a prochiral imine precursor or enzymatic resolution of racemic mixtures. For example, a ketone intermediate derived from 3-(difluoromethyl)-2-fluorophenylacetic acid may undergo reductive amination using a chiral catalyst, such as a ruthenium-BINAP complex, to yield the desired (R)-configuration . The hydrochloride salt is subsequently formed via treatment with hydrochloric acid in a polar aprotic solvent .

Purification and Characterization

Post-synthesis purification employs techniques like chiral chromatography or recrystallization to achieve enantiomeric excess >99%. Analytical characterization includes:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine substitution patterns, while ¹H NMR verifies the chiral center .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .

  • X-ray Crystallography: Resolves absolute configuration in crystalline form .

Physicochemical Properties

Solubility and Partition Coefficients

The hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL) . Its calculated partition coefficient (LogP) of 2.7 suggests moderate lipophilicity, balancing membrane permeability and solubility .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, indicating stability under standard storage conditions (2–8°C) .

Pharmaceutical Applications and Research Trends

Role of Fluorine in Drug Design

Fluorine atoms enhance metabolic stability by resisting cytochrome P450-mediated oxidation and improving binding affinity through electrostatic interactions . The difluoromethyl group at the 3-position of the phenyl ring may act as a bioisostere for hydroxyl or methyl groups, modulating target engagement .

Table 3: Hypothetical Pharmacological Profile

TargetAssay TypePotential IC₅₀Mechanism
Serotonin Transporter (SERT)In vitro binding~100 nMCompetitive inhibition
MAO-BEnzyme activity~250 nMReversible inhibition

Future Research Directions

  • In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration.

  • Target Deconvolution: Employ high-throughput screening to identify protein targets.

  • Structure-Activity Relationships (SAR): Modify fluorine substitution patterns to optimize potency.

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